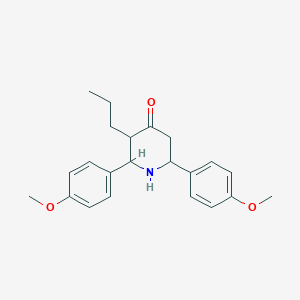![molecular formula C18H20ClFN2O2 B15151043 (2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15151043.png)
(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of raxatrigine hydrochloride involves multiple steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Core: The core structure is synthesized through a series of reactions involving the formation of a pyrrolidine ring.
Introduction of Functional Groups: Various functional groups, such as the 2-fluorophenyl and methoxyphenyl groups, are introduced through substitution reactions.
Final Assembly and Purification: The final compound is assembled, and the hydrochloride salt is formed through acid-base reactions, followed by purification steps to obtain the final product.
化学反応の分析
Raxatrigine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: Such as hydrochloric acid and sodium hydroxide.
科学的研究の応用
作用機序
Raxatrigine hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, specifically the Nav1.7 subtype . These channels are crucial for the generation and conduction of electrical signals in neurons. By blocking these channels, raxatrigine hydrochloride reduces neuronal excitability and alleviates pain. The compound’s mechanism of action involves binding to the sodium channel protein and preventing the influx of sodium ions, thereby inhibiting the propagation of action potentials .
類似化合物との比較
Raxatrigine hydrochloride is compared with other sodium channel blockers, such as:
Carbamazepine: Used for treating epilepsy and neuropathic pain, but with a different binding site and mechanism of action.
Lacosamide: Another sodium channel blocker with a distinct binding site and used for treating epilepsy.
Bupivacaine: A local anesthetic with sodium channel blocking properties, but used primarily for local anesthesia.
Raxatrigine hydrochloride is unique due to its non-selective blocking of multiple sodium channel subtypes, which contributes to its broad-spectrum analgesic effects .
特性
IUPAC Name |
5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPUBAGOKRIZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
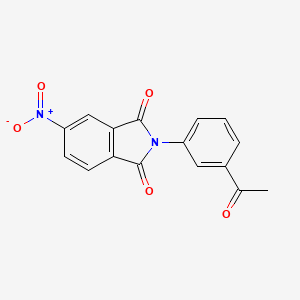
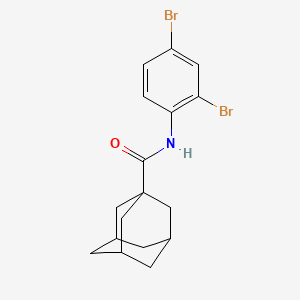
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

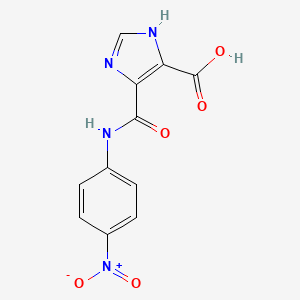

![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
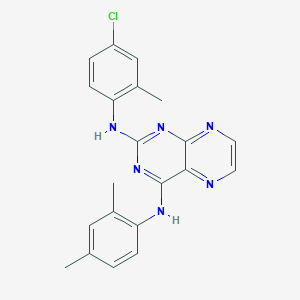
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
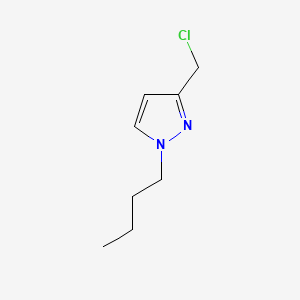
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
